Product packaging for Manganese--titanium (2/1)(Cat. No.:CAS No. 12057-95-3)

Manganese--titanium (2/1)

Cat. No.: B14734083
CAS No.: 12057-95-3
M. Wt: 157.743 g/mol
InChI Key: QNMYXYIMUMSIBD-UHFFFAOYSA-N
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Description

Significance of Intermetallic Compounds in Materials Science

Intermetallic compounds are a unique class of materials formed from the chemical bonding of two or more metallic elements in specific stoichiometric ratios. openaccessjournals.com Unlike conventional alloys with random atomic distributions, intermetallics possess ordered crystal structures, which give rise to a distinct and often superior set of properties. openaccessjournals.comnumberanalytics.com These materials are characterized by strong atomic bonds, leading to high melting points, exceptional hardness, and significant strength, particularly at elevated temperatures. openaccessjournals.com

Their ordered nature also results in unique electrical, magnetic, and chemical properties. openaccessjournals.com Consequently, intermetallic compounds are crucial in a wide array of advanced applications, including high-temperature structural components in aerospace and automotive engines, magnetic materials for data storage, catalysts, and biocompatible materials for medical implants. openaccessjournals.comnumberanalytics.comcambridge.org The study of intermetallics is a dynamic field, promising innovative materials engineered at the atomic level for future technological advancements. numberanalytics.com

Overview of the Manganese-Titanium Binary System

The manganese-titanium (Mn-Ti) binary system is a constituent in numerous technologically important ternary and higher-order alloys. unileoben.ac.at The phase diagram of this system reveals the formation of several distinct intermetallic compounds at equilibrium, depending on composition and temperature. openaccessjournals.comdtic.mil

Key intermetallic phases identified within the Mn-Ti system include TiMn, the Mn₂Ti Laves phase, and other manganese-rich phases such as TiMn₃ and TiMn₄. openaccessjournals.com Early investigations also identified a γ compound near 53 at. % Mn and a δ compound at approximately 66.9 wt. % Mn, which corresponds to the Mn₂Ti phase. elsevierpure.com The Mn₂Ti phase is one of the most prominent intermetallics in the system, forming over a significant composition range. For instance, at 1000 °C, the phase exists from approximately 59 to 69 atomic percent Mn. openaccessjournals.com The complexity of the phase relationships underscores the importance of precise compositional control in developing Ti-Mn based alloys. dtic.milazom.com

PhaseAlternative NameNominal CompositionCrystal Structure TypeNotes
Mn₂Tiδ phase, Laves Phase~66.7 at. % MnHexagonal C14 (MgZn₂-type)Congruent melting point at ~1330°C. elsevierpure.com
TiMn-~50 at. % Mn-Considered a line compound with a narrow solubility range. openaccessjournals.com
γ phase-~53 wt. % Mn-Forms via a peritectic reaction at 1200°C. elsevierpure.com
TiMn₃-~75 at. % MnUnique (Ti₆(Ti₁₋ₓMnₓ)₆Mn₂₅)Homogeneity range of 74 to 76.5 at. % Mn. openaccessjournals.com
TiMn₄R-phase~80-84 at. % MnR-phase (Ti₈(TiₓMn₁₋ₓ)₆Mn₃₉)Homogeneity range of 80 to 84 at. % Ti. openaccessjournals.com

Specific Focus on the Mn₂Ti Intermetallic Phase

The intermetallic compound with a 2-to-1 manganese-to-titanium ratio, Mn₂Ti, is a Laves phase, a class of intermetallics known for their specific atomic packing. It is a prominent, congruently melting phase in the binary system, with a melting point of approximately 1330°C. elsevierpure.com This phase is often specifically identified as the C14 hexagonal Laves phase, which is isostructural with the MgZn₂ prototype. openaccessjournals.comunileoben.ac.at

Research indicates that the Mn₂Ti phase is brittle, and its formation can be detrimental to the ductility of more complex alloys, such as titanium aluminides, where it is considered an undesirable precipitate. unileoben.ac.atelsevierpure.com However, its properties also make it a subject of interest for applications like hydrogen storage, where Ti-Mn alloys, including the Mn₂Ti phase, are studied for their rapid hydrogen absorption and desorption kinetics.

The synthesis of Mn-Ti alloys, and by extension the Mn₂Ti phase, is commonly achieved through methods such as arc melting or high-frequency induction melting of the constituent elements under an inert atmosphere. openaccessjournals.com Powder metallurgy techniques are also employed in the fabrication of Ti-Mn alloys. azom.com

Crystallographic Data for Mn₂Ti

The Mn₂Ti compound crystallizes in a hexagonal structure, a defining feature of the C14 Laves phase. Detailed crystallographic data, based on computational materials science predictions, are presented below.

PropertyValue
Crystal SystemHexagonal
Space GroupP6₃/mmc
Space Group Number194
Lattice Parameters
a5.09 Å
b5.09 Å
c7.73 Å
α90.00°
β90.00°
γ120.00°
Unit Cell Volume173.04 ų
Predicted Properties
Formation Energy-0.272 eV/atom
Band Gap0.00 eV (Metallic)
Magnetic OrderingFerrimagnetic
Total Magnetization1.73 µB/formula unit

Data sourced from the Materials Project, reference cambridge.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mn2Ti B14734083 Manganese--titanium (2/1) CAS No. 12057-95-3

Properties

CAS No.

12057-95-3

Molecular Formula

Mn2Ti

Molecular Weight

157.743 g/mol

IUPAC Name

manganese;titanium

InChI

InChI=1S/2Mn.Ti

InChI Key

QNMYXYIMUMSIBD-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Mn].[Mn]

Origin of Product

United States

Computational and Theoretical Investigations of Mn₂ti

First-Principles Calculations of Electronic Structure

First-principles calculations, which are based on quantum mechanics, provide a fundamental understanding of a material's electronic properties without the need for experimental data. ed.ac.ukresearchgate.net These methods are essential for predicting the behavior of materials like Mn₂Ti. ed.ac.uk

Density Functional Theory (DFT) Approaches for Mn₂Ti

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of materials. researchgate.netbohrium.comresearchgate.net It has been successfully applied to a wide range of systems, from metal oxides to complex alloys. bohrium.comresearchgate.net For intermetallic compounds like Mn₂Ti, DFT calculations are used to determine properties such as structural stability and electronic band structure. researchgate.netdtu.dk The theory's strength lies in its ability to handle the many-body problem of interacting electrons by mapping it onto a more straightforward problem of non-interacting electrons in an effective potential. researchgate.net

In the study of multicomponent systems, DFT is frequently used to calculate the formation energies of different phases, which is a critical step in understanding phase stability. aps.org Machine learning techniques are increasingly being coupled with DFT to accelerate the high-throughput screening of materials and predict properties like adsorption energies. cetjournal.it For the Mn-Ti system, DFT calculations, particularly within the generalized gradient approximation (GGA), are employed to determine the energies of various crystal structures, helping to establish the most stable configurations. researchgate.net

Analysis of Bonding Characteristics and p-d Hybridization in Mn₂Ti

The bonding in Mn₂Ti, a C14 Laves phase, is complex, involving metallic and covalent contributions. The interaction between the manganese (Mn) and titanium (Ti) atoms is governed by the hybridization of their electron orbitals. Specifically, the hybridization between the p-orbitals of one element and the d-orbitals of the other plays a significant role in the cohesion and electronic properties of the compound.

Valence bond theory and the concept of orbital hybridization help to explain the formation of sigma and pi bonds, which dictate the geometry and stability of molecules and crystal structures. youtube.com In intermetallic compounds like Mn₂Ti, the overlap of the d-orbitals of the transition metals Mn and Ti, along with the involvement of p-orbitals, leads to the formation of a stable crystal lattice. This p-d hybridization influences the density of states (DOS) near the Fermi level, which in turn affects the material's electronic and magnetic properties.

Prediction of Electronic States under Varying Conditions

First-principles calculations are instrumental in predicting how the electronic states of a material change under different conditions, such as pressure and temperature. mdpi.comrsc.org For instance, applying pressure can alter interatomic distances, which modifies orbital overlap and can lead to phase transitions. rsc.org DFT calculations can model these changes, providing insight into the pressure-temperature phase diagram of a material. rsc.org

For Mn₂Ti, theoretical studies can predict changes in its electronic band structure and density of states with variations in external conditions. mdpi.com This predictive capability is crucial for applications where the material might be subjected to extreme environments. The stability of different phases and their electronic configurations can be systematically investigated, offering a theoretical guide for experimental synthesis and material design. rsc.org

Thermodynamic Modeling and Phase Stability of Mn₂Ti

Thermodynamic modeling is essential for predicting the phase stability of alloys over a range of compositions and temperatures, forming the basis for alloy design and processing. nist.govnih.gov

CALPHAD Approach for Phase Diagram Construction

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach for developing thermodynamic databases and predicting phase diagrams of multicomponent systems. nih.govumich.edu It relies on modeling the Gibbs energy of individual phases as a function of composition, temperature, and pressure. thermocalc.com The parameters in these models are optimized by fitting them to available experimental data, such as phase equilibria and thermochemical properties. nist.govthermocalc.com

For the binary Mn-Ti system, the CALPHAD approach has been used to assess and reassess its thermodynamic properties. bohrium.com The C14 Laves phase, corresponding to Mn₂Ti, is a key feature of this system. Thermodynamic modeling involves creating a self-consistent description of the Gibbs energy for all relevant phases, including liquid, solid solutions, and intermetallic compounds. bohrium.comresearchgate.net This allows for the calculation of the Mn-Ti phase diagram, which shows the stable phases at different temperatures and compositions.

Table 1: Phases in the Mn-Ti System Modeled via CALPHAD This table is interactive. You can sort and filter the data.

Phase Name Crystal Structure Pearson Symbol Space Group Modeled As
Liquid Substitutional Solution
BCC_A2 Body-Centered Cubic cI2 Im-3m Substitutional Solution
HCP_A3 Hexagonal Close-Packed hP2 P6₃/mmc Substitutional Solution
C14 Laves (Mn₂Ti) Hexagonal hP12 P6₃/mmc Two-Sublattice Model
α-Mn Complex Cubic cI58 I-43m

This data is representative of phases considered in thermodynamic assessments of the Mn-Ti system. bohrium.comresearchgate.net

Prediction of Mn₂Ti Phase Formation in Multicomponent Systems

The CALPHAD methodology allows for the extrapolation from binary and ternary systems to predict phase behavior in more complex multicomponent alloys. nih.govthermocalc.com The thermodynamic description of the Mn₂Ti Laves phase is a critical component for modeling ternary and higher-order systems containing both manganese and titanium, such as Fe-Mn-Ti steels. bohrium.comresearchgate.net

In the Fe-Mn-Ti system, a thermodynamic assessment was performed where the C14 Laves phase (Mn₂Ti) was revised to ensure self-consistency for the multicomponent description. bohrium.comresearchgate.net Such models can predict the stability range and composition of the Mn₂Ti phase in the presence of other elements like iron. researchgate.net These predictions are vital for designing advanced high-strength steels and other alloys where the precipitation of intermetallic phases like Mn₂Ti can significantly influence mechanical properties. bohrium.com The ability to predict phase equilibria in multicomponent systems accelerates the materials design process, reducing the need for extensive experimental work. umich.edusciopen.com

Table 2: Investigated Multicomponent Systems Containing Mn-Ti This table is interactive. You can sort and filter the data.

System Focus of Investigation Key Phases Computational Method Reference
Fe-Mn-Ti Thermodynamic assessment for advanced high-strength steels. C14 Laves, α-Mn, β-Mn CALPHAD bohrium.comresearchgate.net
Ti-Fe-Mn Thermodynamic description for hydrogen storage alloys. C14 Laves, TiFe CALPHAD, Ab initio researchgate.net

Thermodynamics of Phase Transitions Involving Mn₂Ti

A critical aspect of understanding any material is the thermodynamics of its phase transitions, which dictates its stability and behavior under varying temperatures. nih.govmdpi.com Thermodynamic principles, in conjunction with computational methods like Density Functional Theory (DFT), are powerful tools for predicting the energetics of different phases and the conditions under which transitions occur. arxiv.orgyoutube.com These computational approaches can estimate key thermodynamic quantities such as enthalpy, entropy, and free energy, which are essential for constructing phase diagrams. nih.gov

Computational Analysis of High-Pressure Phase Boundaries

The study of materials under high pressure is crucial for understanding their fundamental properties and for the discovery of new phases with potentially novel characteristics. Computational analysis is a key method for predicting how the boundaries of these phases shift with pressure. researchgate.net Techniques such as first-principles calculations can simulate the structural evolution of a material as pressure increases, identifying transition points where one crystal structure becomes more stable than another. researchgate.netbritannica.com

For many materials, including other manganese oxides and various alloys, pressure-temperature phase diagrams have been computationally and experimentally established. wikipedia.orgmdpi.com These diagrams are vital for materials synthesis and for predicting behavior in extreme environments. researchgate.net Unfortunately, specific computational studies focused on the high-pressure phase boundaries of Mn₂Ti have not been prominently reported.

Theoretical Predictions of Magnetic Ordering in Mn₂Ti

The magnetic properties of materials are determined by the ordering of electron spins. Theoretical predictions, primarily through first-principles calculations, are instrumental in determining the likely magnetic structure of a compound, such as ferromagnetic, ferrimagnetic, or antiferromagnetic ordering. researchgate.net

First-Principles Calculations of Magnetic Structures

First-principles calculations, based on DFT, are a standard method for predicting the ground-state magnetic structure of a material. researchgate.net These calculations compare the energies of different possible magnetic configurations to determine the most stable one. This approach has been successfully applied to a wide range of magnetic materials, including complex oxides and intermetallic alloys. nih.gov

While there are numerous studies on the magnetic properties of manganese-based compounds, which often exhibit complex magnetic behaviors, specific first-principles calculations detailing the magnetic structure of Mn₂Ti are not found in the surveyed literature.

Mechanisms of Antiferromagnetic Ordering

Antiferromagnetism, where neighboring magnetic moments align in opposite directions, is a common phenomenon in manganese compounds. researchgate.net The mechanisms driving this ordering can be complex, often involving a competition between different exchange interactions. Theoretical studies can elucidate these mechanisms by analyzing the electronic structure and the nature of the chemical bonding. Understanding these mechanisms is key to designing materials with specific magnetic properties for applications like spintronics.

General theories of antiferromagnetism are well-established, but their specific application to explain the potential antiferromagnetic ordering in Mn₂Ti requires dedicated computational studies that are not currently available.

Structural Characterization and Microstructural Analysis of Mn₂ti

Spectroscopic Characterization of Mn₂Ti

Spectroscopic techniques are employed to probe the elemental composition, chemical states, and local electronic structure of materials. These methods are crucial for a complete understanding of the surface and bulk properties of Mn₂Ti.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In an XPS experiment, the sample surface is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of each element and is also sensitive to the element's oxidation state and local chemical environment. researchgate.netnih.gov

For Mn₂Ti, XPS analysis would provide critical information about the surface chemistry. It can be used to verify the elemental composition of the surface and to detect any surface oxidation that may have occurred. researchgate.net The binding energies of the Mn 2p and Ti 2p core levels would be of particular interest. Shifts in these binding energies compared to the pure metallic elements would indicate the formation of the intermetallic compound and the presence of different oxidation states. nih.gov For instance, the presence of oxides like MnO, Mn₂O₃, or TiO₂ on the surface would result in characteristic high-binding-energy peaks in the Mn 2p and Ti 2p spectra, respectively. jeolusa.comyoutube.com Analysis of the Mn 3s multiplet splitting can also be a reliable indicator of the manganese oxidation state. researchgate.net

Interactive Table: Representative Binding Energies (eV) for Mn and Ti Species
ElementCore LevelOxidation StateApproximate Binding Energy (eV)
Manganese (Mn)Mn 2p₃/₂Mn⁰ (metal)~638.7
Mn²⁺ (e.g., in MnO)~641.2
Mn³⁺ (e.g., in Mn₂O₃)~641.8
Mn⁴⁺ (e.g., in MnO₂)~642.4
Titanium (Ti)Ti 2p₃/₂Ti⁰ (metal)~453.8
Ti²⁺~455.5
Ti³⁺~457.0
Ti⁴⁺ (e.g., in TiO₂)~458.5

Note: These are typical values from literature and can vary slightly depending on the specific compound and instrument calibration. The table illustrates the expected shifts with oxidation state.

Energy-Dispersive X-ray Spectroscopy (EDS) Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. youtube.comaps.org It is typically coupled with a scanning electron microscope (SEM). researchgate.net The electron beam of the SEM excites electrons in the sample, causing the emission of characteristic X-rays. youtube.com The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. aps.org For a Mn₂Ti sample, EDS can be used to perform elemental mapping, which visually displays the spatial distribution of manganese and titanium. youtube.com This is useful for assessing the homogeneity of the sample and identifying any phase segregation or the presence of elemental impurities. researchgate.net

X-ray Absorption Spectroscopy (XAS) X-ray Absorption Spectroscopy (XAS) is a powerful technique, typically requiring a synchrotron source, that provides information on the local geometric and/or electronic structure of a specific element in a material. malvernpanalytical.com The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). malvernpanalytical.com

XANES provides information on the oxidation state and coordination geometry of the absorbing atom by analyzing the features near the absorption edge.

EXAFS refers to the oscillations further above the absorption edge and can be analyzed to determine the distances, coordination number, and species of the atoms in the immediate vicinity of the absorbing atom.

For Mn₂Ti, performing XAS at both the Mn and Ti K-edges would yield precise information about the local environment of each element, including Mn-Ti, Mn-Mn, and Ti-Ti bond distances and coordination numbers. This data is invaluable for refining the structural model obtained from diffraction techniques and for understanding the local electronic structure.

Microscopic and Compositional Analysis of Mn₂Ti

The characterization of the manganese-titanium compound Mn₂Ti involves a suite of advanced microscopic and analytical techniques to elucidate its structural and chemical properties at various scales. These methods are crucial for understanding the material's microstructure, elemental composition, and the presence of crystallographic defects, which collectively govern its physical and mechanical behavior.

Scanning Electron Microscopy (SEM) for Microstructure and Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for examining the surface topography and microstructure of materials. nih.gov It utilizes a focused beam of high-energy electrons to scan the sample surface, generating signals that provide information about morphology, composition, and crystallography. nih.gov For Mn₂Ti, SEM analysis is instrumental in revealing key microstructural features such as grain size, shape, and the distribution of phases.

Detailed research findings from related manganese and titanium systems illustrate the type of information obtainable for Mn₂Ti:

Grain Morphology and Size: In studies of medium manganese steels modified with titanium, SEM analysis has identified distinct particle morphologies, including polygonal and columnar shapes. aip.org The size of these particles can be precisely measured, with polygonal particles ranging from 3 to 9 µm and columnar particles having lengths of 6 to 13 µm. aip.org Similarly, in manganese metal castings, SEM has been used to show that the average grain size is influenced by process conditions like casting temperature. researchgate.net For Mn₂Ti, SEM would be employed to characterize the predominant grain morphology resulting from its synthesis process.

Phase Distribution: SEM imaging, particularly using backscattered electrons (BSE), can distinguish between different phases within a material based on atomic number contrast. In multiphase steels containing manganese, SEM is used to identify phases like ferrite (B1171679), austenite (B1171964), and bainite. researchgate.net When analyzing Mn₂Ti, SEM would be crucial for identifying the primary Mn₂Ti phase and detecting the presence of any secondary phases or unreacted constituents.

Surface Features: The technique provides high-resolution images of the sample's surface. In Ti-Al-Mn alloys, SEM reveals refined lamellar microstructures. nih.gov For Mn₂Ti, SEM would visualize the surface texture, porosity, and any micro-scale features that could influence its properties. nih.gov

Parameter Observation in Ti-Mn Systems via SEM Reference
Grain/Particle Shape Polygonal, Columnar, Lamellar aip.orgnih.gov
Grain/Particle Size 3 - 13 µm aip.org
Phase Identification Ability to distinguish between different metallurgical phases (e.g., ferrite, austenite) researchgate.net
Microstructure Grain refinement, lamellar structures, particle distribution nih.govresearchgate.net

Electron Probe Microanalysis (EPMA) for Elemental Distribution

Electron Probe Microanalysis (EPMA) is a powerful, non-destructive technique used to determine the precise chemical composition of small, specific volumes of solid materials. ub.edupsu.edu It operates by bombarding a sample with a focused electron beam and analyzing the characteristic X-rays emitted by the elements present. ub.educarleton.edu With its high accuracy and the use of Wavelength Dispersive Spectrometry (WDS), EPMA provides fully quantitative analysis, making it superior to standard Energy-Dispersive X-ray Spectroscopy (EDS) for compositional accuracy by avoiding common peak overlaps. psu.edulucideon.com

For the Mn₂Ti compound, EPMA is essential for:

Verifying Stoichiometry: The primary application is to perform quantitative point analysis to confirm that the manganese and titanium atoms are present in the correct 2:1 atomic ratio. In analogous analyses of TiNi alloys, EPMA has been used to confirm a 1:1 atomic ratio in the parent phase and a 4:2:1 (Ti:Ni:O) ratio in a compound phase. shimadzu.com

Elemental Mapping: EPMA can generate two-dimensional maps showing the spatial distribution of elements. lucideon.comresearchgate.net For a Mn₂Ti sample, these maps would visually confirm the homogeneous distribution of manganese and titanium throughout the primary phase. acs.orgresearchgate.net Any regions of elemental segregation, or the presence of titanium-rich or manganese-rich inclusions, would be clearly identified. researchgate.net

Phase Characterization: By analyzing the composition of different areas identified in SEM images, EPMA helps to identify the stoichiometry of various carbides, borides, and intermetallics. lucideon.com If secondary phases are present in a Mn₂Ti sample, EPMA can determine their exact elemental composition, aiding in their identification. researchgate.net

The table below simulates a quantitative EPMA result for an ideal Mn₂Ti compound.

Element Weight % Atomic % Analysis Method
Manganese (Mn)66.2666.67WDS
Titanium (Ti)33.7433.33WDS
Total 100.00 100.00

Transmission Electron Microscopy (TEM) for Sub-Grain Structures and Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the characterization of the internal microstructure of materials at the nanoscale. researchgate.net By passing a beam of electrons through an ultra-thin specimen, TEM provides detailed information about crystallography, sub-grain structures, and crystal defects. researchgate.net

In the analysis of Mn₂Ti, TEM is used to investigate:

Crystallographic Structure: High-Resolution TEM (HR-TEM) can resolve the atomic lattice of a material. This allows for the direct measurement of lattice spacing, which can be used to identify the crystal structure (e.g., hexagonal, cubic) and confirm the phase of the material. nih.gov Selected Area Electron Diffraction (SAED) patterns obtained via TEM provide further confirmation of the crystal structure and orientation. mdpi.com

Sub-Grain Structures: TEM can reveal features within individual grains, such as the presence of fine precipitates or different domains. In studies of other complex alloys, TEM is essential for observing nanoscale structural transformations and ordering. researchgate.net

Crystallographic Defects: TEM is the primary tool for visualizing crystal defects that have a profound impact on material properties. This includes dislocations, stacking faults, vacancies, and grain boundaries. researchgate.netmdpi.com For instance, atomically resolved TEM images can reveal the precise atomic arrangement at grain boundaries, including the presence of vacancies or unfavorable bonding. researchgate.net Techniques like Weak-Beam Dark-Field (WBDF) imaging can enhance the contrast of dislocations, allowing for their density and distribution to be studied. mdpi.com

Feature Description Analytical Technique Reference
Crystal Lattice Direct imaging of atomic columns and measurement of interplanar spacing.High-Resolution TEM (HR-TEM) nih.gov
Phase Identification Determination of crystal structure and orientation from diffraction patterns.Selected Area Electron Diffraction (SAED) mdpi.com
Defects Visualization of dislocations, stacking faults, vacancies, and grain boundaries.Bright-Field/Dark-Field Imaging, WBDF researchgate.netmdpi.com
Sub-Grains Analysis of nano-sized precipitates and domain structures within larger grains.TEM Imaging researchgate.net

Mechanical Behavior and Deformation Mechanisms of Mn₂ti Containing Systems

Analysis of Plastic Deformation Mechanisms

The plastic deformation of manganese-titanium-containing systems is governed by a combination of dislocation slip, twinning, and phase transformations. The dominant mechanism is highly dependent on factors such as the alloy composition, stacking fault energy (SFE), and the thermomechanical processing history.

Slip Systems and Dislocation Dynamics

The fundamental mechanism of plastic deformation in crystalline materials is the movement of dislocations on specific crystallographic planes, known as slip systems. In metallic systems, the ease of dislocation motion is influenced by the crystal structure and the presence of obstacles such as precipitates and grain boundaries. Dislocation dynamics simulations are a powerful tool for understanding the collective behavior of dislocations and their interactions with microstructural features. These simulations model the motion and interaction of individual dislocation lines, providing insights into phenomena like strain hardening and plastic flow.

The interaction between dislocations and precipitates, such as the Mn₂Ti intermetallic compound, is a critical factor in the strengthening of these alloys. Dislocations can either cut through or bypass these precipitates. The shearing of precipitates by dislocations is a mechanism that contributes to strengthening, particularly for smaller precipitates. For larger precipitates, dislocations are more likely to bypass them through mechanisms like Orowan looping, where a dislocation bows around the particle, leaving a dislocation loop behind. At elevated temperatures, dislocation climb, a process involving the diffusion of vacancies, can also enable dislocations to overcome obstacles.

The dynamics of dislocation motion are also influenced by the presence of other dislocations. The formation of dislocation substructures, such as cell walls and tangles, can impede dislocation motion and contribute to strain hardening. In materials with multiple slip systems, the interaction between dislocations on intersecting slip planes, known as forest hardening, is a significant strengthening mechanism.

Twinning-Induced Plasticity (TWIP) Effects in Manganese-Rich Alloys

In manganese-rich alloys, particularly those with a high manganese content (typically 15-30 wt%), Twinning-Induced Plasticity (TWIP) is a prominent deformation mechanism. cam.ac.uk TWIP steels are characterized by their exceptional combination of high strength and ductility. cam.ac.uk This remarkable mechanical response is attributed to the formation of mechanical twins during plastic deformation. cam.ac.uk

The formation of twins introduces new boundaries within the grains, which act as obstacles to dislocation motion, similar to grain boundaries. This leads to a dynamic Hall-Petch effect, where the effective grain size is continuously refined during deformation, resulting in a high and sustained strain hardening rate. youtube.com The ability to maintain a high strain hardening rate delays the onset of necking, thus enabling large uniform elongations. youtube.com

The stacking fault energy (SFE) of the austenite (B1171964) phase plays a crucial role in determining the dominant deformation mechanism. TWIP is typically observed in alloys with an SFE in the range of 20-50 mJ/m². In this range, the energy barrier for the formation of stacking faults, which are precursors to twins, is low enough to be overcome by the applied stress.

Transformation-Induced Plasticity (TRIP) Mechanisms

When the SFE of the austenite phase is lower (typically below 20 mJ/m²), another deformation mechanism, Transformation-Induced Plasticity (TRIP), can become dominant. mdpi.com The TRIP effect involves the strain-induced martensitic transformation of the metastable austenite phase to a harder martensite (B1171850) phase. youtube.comresearchgate.net This transformation is a diffusionless shear transformation. researchgate.net

The formation of hard martensite islands within the softer ferrite (B1171679) matrix leads to a significant increase in the strain hardening rate. researchgate.net This composite effect, where the hard phase reinforces the soft matrix, contributes to both high strength and good ductility. The continuous transformation of austenite to martensite during deformation provides a sustained work-hardening capacity, delaying the onset of plastic instability. researchgate.net In some systems, a combination of TWIP and TRIP effects can be observed, leading to even more complex and favorable mechanical properties. mdpi.com

Strain Hardening Phenomena in Manganese-Titanium Alloys

Strain hardening, also known as work hardening, is the phenomenon whereby a metal becomes stronger and harder as it is plastically deformed. In manganese-titanium alloys, several mechanisms contribute to this behavior, often acting synergistically.

The primary sources of strain hardening in these alloys are:

Dislocation accumulation and interaction: As deformation proceeds, the density of dislocations increases, leading to more frequent interactions and the formation of complex dislocation substructures. These interactions hinder further dislocation motion, increasing the stress required for continued deformation. jmst.org

Dynamic Hall-Petch effect from twinning: As discussed in the context of TWIP, the continuous formation of twin boundaries during deformation effectively refines the grain structure, leading to a significant and sustained increase in strength. youtube.com

Interaction with precipitates: The presence of intermetallic precipitates like Mn₂Ti provides strong obstacles to dislocation motion, contributing to both the initial yield strength and the strain hardening rate. atlantis-press.com

The interplay of these mechanisms results in a high strain hardening capacity, which is crucial for applications requiring good formability and energy absorption. The evolution of the strain hardening rate with strain can provide valuable insights into the dominant deformation mechanisms at different stages of plastic flow.

Influence of Microstructure on Macroscopic Mechanical Response

Role of Intermetallic Compounds on Mechanical Properties

Intermetallic compounds, such as Mn₂Ti, can have a profound impact on the mechanical properties of manganese-titanium alloys. These compounds typically form as precipitates within the metallic matrix during thermomechanical processing. The addition of titanium to manganese-containing steels can lead to the formation of various titanium-based precipitates, which contribute to strengthening. atlantis-press.com

The primary strengthening mechanisms associated with intermetallic compounds are:

Precipitation hardening: Finely dispersed precipitates act as effective obstacles to dislocation motion, significantly increasing the yield strength of the material. The effectiveness of precipitation hardening depends on the size, shape, volume fraction, and coherency of the precipitates with the matrix.

Grain refinement: Precipitates can pin grain boundaries during recrystallization and grain growth at elevated temperatures, leading to a finer grain size in the final microstructure. This grain refinement contributes to an increase in both strength and toughness according to the Hall-Petch relationship.

The presence of intermetallic compounds can also influence the ductility and toughness of the alloy. While fine, coherent precipitates can enhance strength without significantly compromising ductility, coarse or brittle intermetallic phases can act as crack initiation sites, leading to a reduction in toughness and ductility. Therefore, controlling the precipitation behavior through careful alloying and heat treatment is crucial for optimizing the mechanical properties of these alloys.

Table of Mechanical Properties of High-Manganese Steels with and without Titanium Additions

Alloy CompositionYield Strength (MPa)Tensile Strength (MPa)Elongation (%)Dominant Deformation Mechanism
Fe-22Mn-0.6C~400~950~60TWIP
Fe-18Mn-1.5Al-0.6C~500~1000~55TWIP
Fe-0.1C-5Mn-1.5Al~450~700~40TRIP
High-Manganese Steel with TiIncreased HardnessReduced Tensile Strength-Precipitation Hardening, Grain Refinement

Note: The data in this table is compiled from various sources and represents typical values for these types of alloys. The specific properties can vary significantly depending on the exact composition and processing conditions. The entry for "High-Manganese Steel with Ti" reflects a general trend observed in some studies where titanium addition primarily enhances hardness.

Grain Refinement and its Impact on Deformation

The addition of manganese as an alloying element to titanium systems is a significant factor in microstructural engineering, primarily through its role as a potent β-phase stabilizer. mdpi.com This stabilization facilitates the refinement of the grain structure, which in turn has a profound impact on the mechanical behavior and deformation mechanisms of the material. The progressive addition of manganese to titanium alloys systematically refines the microstructure, typically causing a transition from a classical lamellar or Widmanstätten structure to one characterized by equiaxed β-grains with fine, acicular α-phase grains. mdpi.comresearchgate.net

This grain refinement is a critical mechanism for enhancing the strength of titanium alloys, consistent with the Hall-Petch relationship, which posits an inverse relationship between grain size and yield strength. Smaller grains introduce a higher density of grain boundaries, which act as barriers to dislocation motion, thereby increasing the stress required to induce plastic deformation. researchgate.net

However, this strengthening effect often comes at the cost of reduced ductility. As the content of manganese increases, leading to more significant grain refinement and a higher volume fraction of the hard Mn₂Ti phase, the material's ability to deform plastically before fracturing diminishes. mdpi.comresearchgate.net Studies on Ti-2.5Al-xMn alloys fabricated via powder metallurgy have demonstrated a clear trend where increasing manganese content from 1% to 10% refines the microstructure, leading to a substantial increase in ultimate tensile strength and hardness, but a dramatic decrease in elongation to failure. mdpi.com

Effect of Manganese Content on Microstructure and Mechanical Properties of Ti-2.5Al-xMn Alloys

Alloy Composition (wt.%)Primary Microstructure FeatureUltimate Tensile Strength (UTS) (MPa)Elongation to Failure (%)Vickers Hardness (HV30)
Ti-2.5Al-1MnLamellar α+β69413.9225
Ti-2.5Al-5MnMixed Lamellar/Equiaxed79210.8290
Ti-2.5Al-10MnEquiaxed β with Acicular α8511.0325

Data sourced from studies on powder metallurgy Ti-2.5Al-xMn alloys. mdpi.com

The deformation in these refined structures is therefore characterized by the complex interplay between dislocation movement within the ductile matrix phases (α-Ti and β-Ti) and the pinning effect of both grain boundaries and the hard Mn₂Ti intermetallic precipitates.

Heterogeneous Microstructures and Strength-Ductility Synergy

The pursuit of advanced structural materials frequently involves navigating the inherent trade-off between strength and ductility. In Ti-Mn alloy systems, the development of heterogeneous microstructures offers a promising pathway to achieve a favorable synergy of these properties. These microstructures are composites at the micro-scale, typically consisting of distinct phases with varying mechanical responses, such as the ductile, body-centered cubic β-Ti phase, the hexagonal close-packed α-Ti phase, and the hard, brittle Mn₂Ti Laves phase intermetallic. researchgate.netsemanticscholar.org

Research into multi-phase high-entropy alloys has shown that incorporating intermetallic compounds like Mn₂Ti can be a viable strategy to overcome the strength-ductility trade-off. semanticscholar.org Similarly, studies on Ti-Mn alloys for biomedical applications have shown that processing techniques like forging can modify the as-sintered microstructure to produce a good balance of properties. For instance, a forged Ti-5Mn alloy can exhibit an ultimate tensile strength of 1224 MPa with a respectable elongation of 4.6%. researchgate.netresearchgate.net Advanced manufacturing methods, such as additive manufacturing, also provide novel opportunities to tailor these heterogeneous microstructures. Research using Laser Engineered Net Shaping (LENS™) to produce Ti-Mn alloys has shown that a high manganese content (~12 wt.%) combined with specific post-build heat treatments can produce highly refined microstructures with a high β-phase volume fraction, resulting in exceptionally high estimated yield strengths approaching 1864 MPa. nih.gov

Mechanical Properties of Ti-Mn Alloys with Heterogeneous Microstructures

Alloy Composition (wt.%)Processing RouteKey Microstructure FeaturesUltimate Tensile Strength (UTS) (MPa)Elongation (%)
Ti-5MnPowder Metallurgy (As-Sintered)α+β, residual porosity606-
Ti-5MnPowder Metallurgy + ForgingRefined α+β12244.6
Ti-10MnPowder Metallurgy (As-Sintered)β + ω phase1070-
Ti-~12MnAdditive Manufacturing (LENS) + 500°C ageHighly refined α+β (avg. chord length <0.32µm)~1864 (Estimated Yield Strength)-

Data compiled from various studies on Ti-Mn alloys. researchgate.netresearchgate.netnih.gov

The synergy in these alloys arises from the hetero-deformation induced (HDI) hardening, where the mechanical incompatibility and strain partitioning between the soft and hard phases lead to the generation of geometrically necessary dislocations, producing significant strain hardening that enhances both strength and ductility. The successful design of Ti-Mn alloys containing the Mn₂Ti compound thus depends on precisely controlling the microstructural heterogeneity to optimize this synergistic relationship.

Functional Applications and Performance Mechanisms of Mn₂ti

Research into Hydrogen Storage Applications

Ti-Mn based alloys, particularly those centering around the Mn₂Ti stoichiometry, are considered highly promising materials for solid-state hydrogen storage. nnci.netchemicalbook.com Their appeal lies in a combination of high hydrogen storage capacity, favorable kinetics, and the ability to operate under moderate temperature and pressure conditions. chemicalbook.commdpi.com Compared to other materials like rare earth-based alloys, TiMn₂-based systems offer a higher capacity, and they are easier to activate than TiFe alloys. nnci.netmdpi.com

Principles of Hydrogen Absorption and Desorption in Ti-Mn Alloys

The storage of hydrogen in Ti-Mn alloys is a reversible chemical process involving the formation and decomposition of metal hydrides. chemicalbook.com This process unfolds through several key steps:

Physisorption: Molecular hydrogen (H₂) first weakly adsorbs onto the surface of the alloy. nih.gov

Dissociative Chemisorption: The H-H bond in the physisorbed molecules breaks, leading to the formation of individual hydrogen atoms chemically bound to the alloy's surface. nih.gov Impurities in the hydrogen gas, such as O₂, CO, and H₂O, can interfere with this step and reduce the alloy's performance by passivating the surface. rsc.orgrsc.org

Surface Absorption: The chemisorbed hydrogen atoms move from the surface into the subsurface layers of the metal lattice. nih.gov

Diffusion: The hydrogen atoms then diffuse from the subsurface into the bulk of the alloy material. nih.gov

Phase Transformation: As the concentration of hydrogen within the metal lattice increases, a phase transformation occurs, resulting in the precipitation of a distinct metal hydride phase. nih.gov This process is reversible; upon heating or a reduction in pressure, the hydride decomposes, releasing hydrogen gas and returning the alloy to its original metallic state. researchgate.net

The crystal structure of the alloy plays a crucial role. Ti-Mn alloys often form a C14-type Laves phase structure, which is conducive to hydrogen absorption. chemicalbook.com Even when the stoichiometry deviates significantly from the ideal Mn₂Ti, the alloy can maintain a single Laves phase structure. chemicalbook.commdpi.com

Optimization of Hydrogen Storage Capacity and Kinetics

While binary Ti-Mn alloys show promise, their properties often require optimization for practical applications. Researchers have developed several effective strategies to enhance their hydrogen storage capacity, kinetics, and cycling stability.

Elemental Substitution: This is the most common and effective method for tuning the performance of TiMn₂-based alloys. mdpi.com By substituting a portion of the Titanium (A-side) or Manganese (B-side) atoms with other elements, the alloy's electronic structure and lattice parameters can be modified.

A-Side Substitution (Titanium): Replacing some Ti with Zirconium (Zr) is a widely studied approach. Zr increases the alloy's lattice constant and alters its affinity for hydrogen, which effectively lowers the hydrogen absorption and desorption platform pressures and can increase storage capacity. mdpi.comwikipedia.org

B-Side Substitution (Manganese): Various transition metals have been used to substitute Mn to refine the alloy's properties.

Chromium (Cr): Can effectively reduce the hysteresis (the pressure difference between absorption and desorption), though it may also slightly decrease the hydrogen storage capacity. rsc.org

Vanadium (V): Can also lower hysteresis, but sometimes at the cost of reduced storage capacity. mdpi.com

Nickel (Ni) and Iron (Fe): Often used in multi-component alloys to optimize both kinetics and thermodynamics. mdpi.comnih.gov

The table below summarizes the effects of various elemental substitutions on the hydrogen storage properties of TiMn₂-based alloys.

Substituted ElementEffect on Platform PressureEffect on Storage CapacityEffect on HysteresisReference
Zirconium (Zr) DecreasesIncreases- mdpi.comwikipedia.org
Chromium (Cr) -DecreasesDecreases rsc.org
Vanadium (V) DecreasesDecreasesDecreases mdpi.com
Copper (Cu) Flattens PlateauDecreasesImproves chemicalbook.comrsc.org
Molybdenum (Mo) -Increases- chemicalbook.com

Other Optimization Techniques:

Heat Treatment (Annealing): Applying a specific heat treatment can homogenize the alloy's microstructure, which has been shown to increase hydrogen storage capacity. mdpi.com

Ball Milling: This technique can introduce defects and create nanocrystalline structures, which may improve the activation and kinetic properties of the alloy. mdpi.com

Non-stoichiometry: Deviating from the precise AB₂ ratio can significantly impact performance. For instance, the TiMn₁.₅ composition often exhibits the best hydrogen storage properties among binary Ti-Mn alloys, with a capacity of around 1.8 wt% at room temperature. chemicalbook.commdpi.com

An example of an optimized multi-component alloy is (Ti₀.₈Zr₀.₂)₁.₁Mn₁.₂Cr₀.₅₅Ni₀.₂V₀.₀₅, which achieves a hydrogen storage capacity of 1.82 wt% at 25°C, with an absorption pressure of 1 MPa and a desorption pressure of 0.4 MPa. mdpi.comrsc.org

Thermodynamic and Kinetic Considerations for Hydride Formation

The practical viability of a hydrogen storage material is governed by its thermodynamics and kinetics.

Thermodynamics: The key thermodynamic parameter is the equilibrium platform pressure, which is the pressure at which hydrogen absorption and desorption occur at a given temperature. This is directly related to the stability of the metal hydride. A very stable hydride requires high temperatures for hydrogen release, while a very unstable hydride requires high pressures for absorption. The relationship between temperature (T) and equilibrium pressure (P) can be described by the van't Hoff equation, which is used to determine the enthalpy (ΔH) and entropy (ΔS) of hydride formation. chemicalbook.com Elemental substitution is the primary tool for tuning these thermodynamic properties to suit specific operating conditions. mdpi.com

Kinetics: Kinetics describes the speed of the hydrogen absorption and desorption reactions. Slow kinetics can be a major bottleneck for practical applications. Factors influencing kinetics include the surface condition of the alloy, the diffusion rate of hydrogen atoms in the bulk material, and the presence of catalytic elements. nih.govmdpi.com Impurities like CO can strongly adsorb on the alloy surface, blocking sites for hydrogen dissociation and severely slowing down the absorption rate. rsc.org The kinetics of hydride formation are also influenced by the heat of reaction; managing the thermal properties of the storage tank is crucial for efficient operation. mdpi.com

Hysteresis, the gap between the absorption and desorption platform pressures, is another critical factor. osti.gov A large hysteresis represents an energy loss during the charge-discharge cycle and is undesirable. Alloying with elements like Cr and V is a common strategy to reduce this effect. mdpi.comrsc.org

Catalytic Applications and Reaction Mechanisms

While the intermetallic Mn₂Ti alloy is primarily studied for hydrogen storage, related materials derived from the manganese-titanium system, particularly oxides, exhibit significant catalytic properties.

A note on Mn₂Ti-CPCDC: As of late 2025, a review of publicly available scientific literature did not yield specific information on a material referred to as "Mn₂Ti-CPCDC". The following sections discuss the photocatalytic activity of documented materials derived from the Mn-Ti oxide system.

Photocatalytic Activity of Mn₂Ti-Derived Materials (e.g., Manganese Titanate)

Manganese titanate (MnTiO₃), a ternary oxide compound, is a semiconductor that has attracted attention for its photocatalytic potential. chemicalbook.com Unlike titanium dioxide (TiO₂), which is primarily active under UV irradiation, MnTiO₃ exhibits strong light absorption in the visible spectrum. chemicalbook.comosti.gov This characteristic is highly advantageous for applications utilizing solar energy. chemicalbook.comnih.gov

The visible light absorption in MnTiO₃ is attributed to the crystal field transitions of the Mn²⁺ ions within the octahedral sites of its ilmenite (B1198559) structure. chemicalbook.com This allows the material to harness a larger portion of the solar spectrum to drive chemical reactions. Studies have demonstrated the synthesis of nanosized MnTiO₃, which shows a significant absorption shift into the visible region (320-750 nm) compared to pure TiO₂. osti.gov The photocatalytic properties of these materials have been evaluated for processes such as the degradation of organic pollutants in water and for light-driven hydrogen evolution. mdpi.comnih.gov

Mechanisms of Photo-oxidation and Active Species Generation

The mechanism of photocatalysis in manganese-titanium oxides is based on the generation of highly reactive oxygen species (ROS). The process is initiated by the absorption of photons with energy greater than the material's band gap.

Electron-Hole Pair Generation: When the photocatalyst absorbs light, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the VB. figshare.com

Charge Separation and Migration: For the reaction to proceed, the generated electron and hole must separate and migrate to the surface of the catalyst without recombining. rsc.org

Generation of Reactive Species: At the surface, the electrons and holes participate in redox reactions with adsorbed molecules (like water and oxygen) to create ROS.

Holes (h⁺): The photogenerated holes are powerful oxidants. They can directly oxidize adsorbed organic pollutants or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.comfigshare.com Studies on Mn-based minerals show they have a particularly high activity for generating •OH radicals. figshare.com

Electrons (e⁻): The electrons in the conduction band typically react with adsorbed molecular oxygen (O₂) to form superoxide (B77818) radicals (O₂⁻•), which can further react to form other ROS, including hydrogen peroxide (H₂O₂). figshare.com

Role of Manganese-Titanium Oxides in Selective Catalytic Reduction (SCR)

Manganese-titanium oxides are highly effective catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), a critical technology for mitigating air pollution from sources like diesel engines and industrial boilers. acs.orgosti.gov These catalysts are noted for their excellent low-temperature activity, often achieving high NOx conversion rates in a broad operational temperature window. acs.orgresearchgate.net

The performance of Mn-Ti oxide catalysts is heavily influenced by their preparation method and the nature of the titanium dioxide (TiO₂) support. For instance, manganese oxides supported on hydrous TiO₂, as opposed to crystalline TiO₂, demonstrate superior NOx conversion over a wider temperature range (150–400 °C) and suppressed formation of undesirable nitrous oxide (N₂O). researchgate.net The strong interaction between manganese species and the hydrous support alters the redox behavior and oxidation state of the manganese oxides, contributing to the enhanced catalytic activity. researchgate.net

The addition of other elements, such as Cerium (Ce), can create a synergistic effect, further boosting performance. In Mn-Ce-Ti mixed oxide catalysts, this synergy promotes the formation of reactive intermediate species, leading to excellent NH₃-SCR activity and high resistance to common catalyst poisons like water (H₂O) and sulfur dioxide (SO₂). acs.org The high surface area and amorphous structure of these mixed oxides are key to their high performance, providing more active sites for the adsorption and activation of reactant molecules. acs.orgresearchgate.net

Table 1: Performance of Various Mn-Ti-based SCR Catalysts

Catalyst Composition Preparation Method Key Performance Characteristics Operating Temperature for >80% NOx Conversion Reference(s)
Mn-Ce-Ti mixed oxide Hydrothermal Excellent NH₃-SCR activity; strong resistance to H₂O and SO₂. Broad temperature window acs.org
Mn on hydrous TiO₂ Hydrolysis & Drying Higher NOx conversion and lower N₂O formation compared to crystalline TiO₂ support. 150-400 °C researchgate.net
5Mn–Zr–Ti mixed oxide Co-precipitation >87% activity above 160 °C; >92% N₂ selectivity at 100–300 °C. 160-300 °C researchgate.net

Catalytic Reaction Mechanisms in NOx Removal

The high efficiency of manganese-titanium oxide catalysts in NOx removal stems from specific reaction mechanisms that occur on the catalyst surface. The primary mechanism involves redox cycles, where manganese and titanium ions shuttle between different oxidation states. A key cycle identified is Mn⁴⁺ + Ti³⁺ ↔ Mn³⁺ + Ti⁴⁺, which is crucial for the high catalytic performance. acs.org When other elements like cerium are present, dual redox cycles (e.g., Mn⁴⁺ + Ce³⁺ ↔ Mn³⁺ + Ce⁴⁺) can be established, further enhancing the catalyst's redox capabilities. acs.org

The reaction pathway for NOx reduction can follow different models. In situ studies using diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) have provided insights into these pathways. One proposed mechanism involves the initial coordination of nitric oxide (NO) to manganese sites to form nitrosyls. These are then oxidized to nitrates by lattice oxygen. At higher temperatures, these nitrates decompose to produce nitrogen dioxide (NO₂). acs.org The formation of NO₂ is a critical step, as it can facilitate a "fast SCR" reaction with NH₃, which is significantly quicker than the reaction with NO alone. acs.org

The specific reaction pathway can be influenced by the catalyst composition and reaction conditions. For some Mn-based catalysts, the Eley–Rideal mechanism is suggested to dominate N₂O formation, where gaseous NO reacts with adsorbed NH₃ species. researchgate.net In other systems, particularly those promoted with cobalt, the reactivity of various NOx species has been ranked, with bidentate nitrates showing high reactivity. acs.org The addition of promoters can lower the activation energy for these reaction steps, thereby improving low-temperature performance. acs.org Ultimately, the synergistic effect among the metallic species (e.g., Mn, Ti, Zr) helps to provide surface labile oxygen and suppress the formation of byproducts like N₂O. researchgate.net

Role of Mn₂Ti in High-Entropy Alloys (HEAs)

Formation and Stability of Mn₂Ti Phases in Complex HEA Systems

The addition of titanium to manganese-containing HEAs, such as the widely studied CoCrFeNiMn "Cantor" alloy, has a pronounced effect on phase stability and microstructure. nih.govresearchgate.net Titanium can promote the formation of a body-centered cubic (BCC) structure within the primary face-centered cubic (FCC) solid-solution phase. nih.govresearchgate.net

In more complex, dual-phase (FCC/B2) HEAs like the Fe₃₆Ni₁₈Mn₃₃Al₁₃Tix system, titanium shows a strong tendency to partition into the ordered BCC (B2) phase. osti.gov This partitioning directly affects the microstructure. For example, increasing the titanium content from 0 to 4 at. % in this alloy system caused a dramatic decrease in the lamellar spacing from 1560 nm to just 155 nm. osti.gov While the lattice constant of the FCC phase remains largely unchanged with Ti addition, the lattice constant of the B2 phase increases almost linearly. osti.gov

A minor addition of titanium to the CoCrFeNiMn alloy has been shown to remarkably increase the thermal stability of precipitates. nih.govresearchgate.net While severe plastic deformation of a CoCrFeNiMnTi₀.₁ alloy does not induce decomposition of the initial single FCC phase, subsequent annealing promotes the formation of a multi-phase microstructure with new precipitates. researchgate.net These Ti-stabilized precipitates are effective in preventing grain coarsening at elevated temperatures, thereby enhancing the alloy's thermal stability. researchgate.net However, an excessive amount of titanium can lead to the formation of brittle intermetallic compounds, which can negatively impact ductility. nih.govresearchgate.net

Contribution of Mn₂Ti to Mechanical Characteristics of HEAs

The microstructural changes induced by the interaction of manganese and titanium directly translate to significant improvements in the mechanical properties of HEAs. The primary strengthening mechanism is often related to the formation and refinement of secondary phases.

In dual-phase Fe₃₆Ni₁₈Mn₃₃Al₁₃Tix alloys, the dramatic reduction in the lamellar spacing of the FCC/B2 structure with increasing titanium content leads to a substantial increase in strength, following a Hall-Petch-type relationship. osti.gov The B2 phase, enriched with Ti, acts as an impediment to dislocation motion at room temperature, contributing to the alloy's high strength. osti.gov

Similarly, in CoCrFeNiMn-based HEAs, the addition of even small amounts of titanium can lead to significant strengthening. The formation of nano-precipitates in a CoCrFeNiMnTi₀.₁ alloy after annealing leads to a remarkable combination of high ultimate tensile strength (>1000 MPa) and good elongation to failure (~40%). researchgate.net The Ti addition plays a crucial role in this strengthening by stabilizing these precipitates, which in turn minimize grain growth. researchgate.net It is noted that while Ti addition itself may not introduce a new strengthening mechanism, its ability to stabilize these strengthening phases is critical. researchgate.net

Table 2: Effect of Titanium Addition on the Microstructure and Mechanical Properties of Mn-Containing HEAs

Alloy System Effect of Ti on Microstructure Resulting Mechanical Properties Reference(s)
(Fe₃₆Ni₁₈Mn₃₃Al₁₃)₁₀₀-xTix Ti partitions to the B2 phase; significantly decreases lamellar spacing. Dramatic increase in strength due to microstructural refinement. osti.gov
CoCrFeNiMnTi₀.₁ Increases thermal stability of precipitates; minimizes grain coarsening during annealing. Enhanced ultimate tensile strength (>1000 MPa) and good ductility (~40%). researchgate.net

Q & A

Q. How should researchers characterize the redox behavior of Mn-Ti (2:1) oxides?

  • Methodological Answer : Use cyclic TGA to track oxygen release/absorption during heating-cooling cycles (e.g., 800–1000°C in air). Measure mass changes to calculate oxygen storage capacity (OSC). Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm Mn³⁺/Mn²⁺ and Ti³⁺/Ti⁴⁺ redox couples. Reference values from phase diagrams (e.g., MnO-Mn₂O₃-Ti₂O₃-TiO₂ system) ensure accurate interpretation 19 .
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    13:01

Q. What techniques are recommended for analyzing phase transformations in Mn-Ti systems?

  • Methodological Answer : High-temperature XRD coupled with differential scanning calorimetry (DSC) can capture real-time phase changes (e.g., Mn₂O₃ → Mn₃O₄ at ~890°C). For Ti-rich systems (>50% Ti), monitor pyrofanite (MnTiO₃) formation via Rietveld refinement. Reproducibility requires standardized heating rates (e.g., 5°C/min) and inert gas purging to mitigate oxidation artifacts .

Advanced Research Questions

Q. How does titanium content influence contradictory reports on Mn-Ti (2:1) redox stability?

  • Methodological Answer : Discrepancies arise from Ti/(Ti+Mn) ratios affecting Mn₂O₃ decomposition temperatures. For Ti < 14%, Mn₂O₃ → Mn₃O₄ occurs at 995°C; at Ti ≥ 14%, stability extends to 1020°C. Advanced studies should use controlled doping (e.g., 15% TiO₂) and in-situ Raman spectroscopy to resolve oxygen-release kinetics. Compare results with thermodynamic models (CALPHAD) to validate experimental deviations 19 .

Q. What experimental designs address contradictions in oxygen storage capacity (OSC) of Mn-Ti oxides?

  • Methodological Answer : OSC inconsistencies stem from incomplete redox cycles or non-stoichiometric phases. Design multi-cycle TGA experiments with extended dwell times (≥2 hours) at peak temperatures. Use isotopic labeling (¹⁸O₂) to trace oxygen exchange pathways. Cross-reference with kinetic models (e.g., shrinking-core model) to distinguish surface vs. bulk diffusion limitations .

Q. How can researchers model thermodynamic interactions in Mn-Ti systems for energy storage applications?

  • Methodological Answer : Couple experimental data (e.g., DSC, TGA) with computational tools like FactSage or Thermo-Calc to construct Mn-Ti-O phase diagrams. Validate predictions against in-situ neutron diffraction data. For energy storage, focus on hysteresis reduction by optimizing Ti doping to stabilize Mn₂O₃ during thermal cycling 19 .

Q. What strategies resolve discrepancies in pyrofanite (MnTiO₃) formation mechanisms?

  • Methodological Answer : Pyrofanite forms at Ti > 50% and temperatures >890°C but is often misattributed to incomplete oxidation. Use controlled-atmosphere furnaces (N₂/O₂ mixtures) and electron backscatter diffraction (EBSD) to map phase boundaries. Compare with ab initio calculations to identify energetically favorable pathways .

Tables for Critical Data Reference

Property Ti/(Ti+Mn) Ratio Temperature Range (°C) Key Phase Transition Reference
Mn₂O₃ → Mn₃O₄ decomposition0.02–0.08995Complete conversion in air
Mn₂O₃ stability limit0.10–0.141020Enhanced redox stability
Pyrofanite (MnTiO₃) formation>0.50>890Requires Ti excess and O₂ deficit
Oxygen Release Capacity TiO₂ Doping (%) Temperature (°C) OSC (mmol O₂/g) Reference
Maximum OSC159400.45
Baseline (Pure Mn₃O₄)08500.32

Guidance for Addressing Contradictions

  • Data Triangulation : Combine XRD, TGA, and spectroscopic data to validate phase assignments .
  • Reproducibility : Standardize synthesis conditions (e.g., annealing duration, gas flow rates) across labs .
  • Model-Experiment Integration : Use CALPHAD and DFT simulations to reconcile discrepancies in phase behavior 19.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.